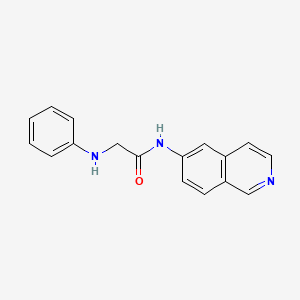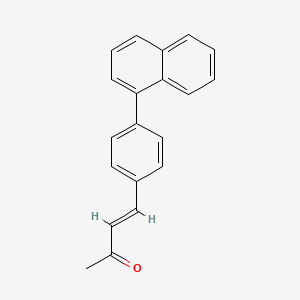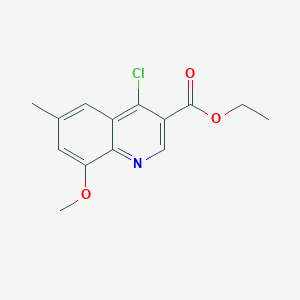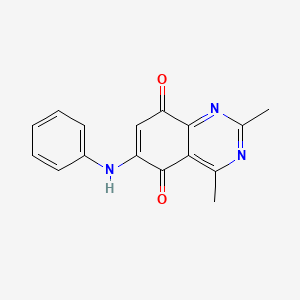
2'-Ethoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethoxyuridine is a nucleoside analog that has garnered attention for its antiviral properties. It inhibits the synthesis of viral RNA by blocking nucleic acid synthesis, making it a valuable compound in antiviral research . The chemical formula of 2’-Ethoxyuridine is C11H16N2O6, and it has a molecular weight of 272.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxyuridine typically involves the reaction of uridine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain pure 2’-Ethoxyuridine.
Industrial Production Methods
Industrial production of 2’-Ethoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’-Ethoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
2’-Ethoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the production of antiviral drugs and as a reference standard in analytical chemistry
Mecanismo De Acción
2’-Ethoxyuridine exerts its antiviral effects by inhibiting the synthesis of viral RNA. It reacts with the hydroxyl group on the ribose sugar, preventing the formation of phosphodiester bonds necessary for nucleic acid synthesis. This inhibition leads to the formation of scission products and reactive 2’-ethoxyuridine derivatives, ultimately blocking viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine: Another nucleoside analog used in antiviral research.
5-Ethynyl-2’-deoxyuridine (EdU): Used in studies of DNA synthesis and cell proliferation.
2’-Fluoro-2’-deoxyuridine: Investigated for its anticancer properties
Uniqueness
2’-Ethoxyuridine is unique due to its ethoxy group, which enhances its ability to inhibit viral RNA synthesis compared to other nucleoside analogs. This structural feature makes it particularly effective in blocking nucleic acid synthesis and offers potential advantages in antiviral therapy .
Propiedades
Fórmula molecular |
C11H16N2O6 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-18-9-8(16)6(5-14)19-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
PYUVPJPVFGNWDE-PEBGCTIMSA-N |
SMILES isomérico |
CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
SMILES canónico |
CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)





![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)



